molecular formula C10H8FN B075012 7-Fluoro-2-methylquinoline CAS No. 1128-74-1

7-Fluoro-2-methylquinoline

Cat. No. B075012
CAS RN: 1128-74-1
M. Wt: 161.18 g/mol
InChI Key: AYSKNDXTWPNRKG-UHFFFAOYSA-N
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Description

7-Fluoro-2-methylquinoline is a chemical compound with the molecular formula C10H8FN . It is also known as 7-Fluoroquinaldine . The molecular weight of this compound is 161.179 g/mol .


Synthesis Analysis

The synthesis of 7-Fluoro-2-methylquinoline involves several steps . One method involves the use of N-bromosuccinimide and azoisobutyronitrile added to a solution of 2-methyl-7-fluoroquinoline . The resulting suspension is boiled under reflux for 27 hours, filtered, and concentrated by evaporation . The residue is then chromatographed on silica gel .


Molecular Structure Analysis

The molecular structure of 7-Fluoro-2-methylquinoline consists of a quinoline core, which is a heterocyclic aromatic organic compound with two fused rings (a benzene ring fused to a pyridine ring) . In this compound, a fluorine atom is attached at the 7th position and a methyl group is attached at the 2nd position of the quinoline core .


Physical And Chemical Properties Analysis

7-Fluoro-2-methylquinoline is a solid at 20°C . It has a melting point of 47°C and a boiling point of 120°C . It is soluble in methanol .

Scientific Research Applications

Pharmaceutical Intermediates

“7-Fluoro-2-methylquinoline” is used as a pharmaceutical intermediate . Pharmaceutical intermediates are the key components used in the production of pharmaceuticals. They are often used in research and development stages to discover new drugs.

Synthesis of Fluorinated Quinolines

This compound plays a significant role in the synthesis of fluorinated quinolines . Fluorinated quinolines have unique properties and exhibit remarkable biological activity. They are synthesized using a variety of methods including cyclization and cycloaddition reactions, displacements of halogen atoms or the diaza group, as well as direct fluorinations .

Antibacterial Activity

Fluorinated quinolines, which include “7-Fluoro-2-methylquinoline”, have been found to exhibit antibacterial activity . This makes them valuable in the development of new antibacterial drugs.

Antineoplastic Activity

Fluorinated quinolines also exhibit antineoplastic activity . This means they can inhibit the development of tumors, making them potentially useful in cancer treatment.

Antiviral Activity

In addition to their antibacterial and antineoplastic activities, fluorinated quinolines also exhibit antiviral activities . This opens up possibilities for their use in the development of antiviral drugs.

Enzyme Inhibition

Fluorinated quinolines, including “7-Fluoro-2-methylquinoline”, have been found to inhibit various enzymes . This property can be exploited in the development of drugs that work by inhibiting specific enzymes.

Safety and Hazards

7-Fluoro-2-methylquinoline can cause skin and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Protective equipment such as gloves, eye protection, and face protection should be worn when handling this compound .

properties

IUPAC Name

7-fluoro-2-methylquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8FN/c1-7-2-3-8-4-5-9(11)6-10(8)12-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYSKNDXTWPNRKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C=CC(=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80381263
Record name 7-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

161.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Fluoro-2-methylquinoline

CAS RN

1128-74-1
Record name 7-Fluoro-2-methylquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80381263
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-Fluoro-2-methylquinoline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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